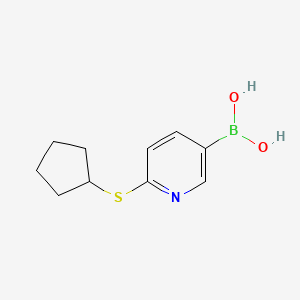

2-(Cyclopentylthio)pyridine-5-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

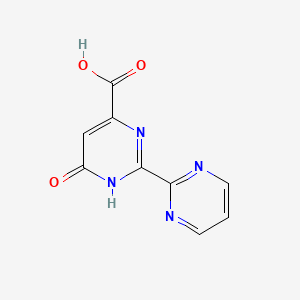

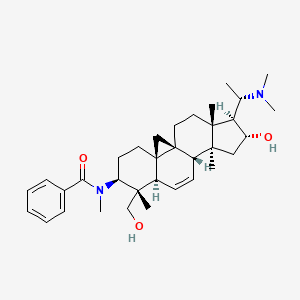

2-(Cyclopentylthio)pyridine-5-boronic acid is a chemical compound with the empirical formula C10H14BNO2S and a molecular weight of 223.10 . It is typically available in solid form .

Molecular Structure Analysis

The SMILES string representation of this compound is OB(C1=CC=C(N=C1)SC2CCCC2)O . This indicates that the compound contains a pyridine ring with a boronic acid group at the 5-position and a cyclopentylthio group at the 2-position .Chemical Reactions Analysis

As a boronic acid, this compound can participate in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds .Applications De Recherche Scientifique

Boronic Acid Compounds in Drug Development and Material Science

Boronic acid compounds, including 2-(Cyclopentylthio)pyridine-5-boronic acid, have gained significant attention in scientific research for their diverse applications in drug development and material science. The unique chemical properties of boronic acids, such as their ability to form reversible covalent bonds with diols and other Lewis bases, make them valuable tools in the synthesis of pharmaceuticals and the development of diagnostic assays and sensors. For instance, boronic acid-based drugs have shown potential in treating various diseases, including cancer and infectious diseases, due to their ability to inhibit enzymes and modulate biological processes. Furthermore, boronic acid compounds have been utilized in the design of smart materials and sensors for the detection of glucose levels in diabetes management and the identification of other biologically relevant molecules.

Catalysis and Organic Synthesis

In the realm of catalysis and organic synthesis, this compound and related boronic acid derivatives play a crucial role as catalysts and intermediates. These compounds are involved in various catalytic reactions, including Suzuki-Miyaura cross-coupling reactions, which are instrumental in constructing carbon-carbon bonds. The application of boronic acids in catalysis extends to the synthesis of complex organic molecules, natural products, and polymers. Their versatility and reactivity under mild conditions enable the development of more efficient and environmentally friendly synthetic methodologies.

Environmental and Material Applications

Boronic acid derivatives are also explored for their potential in environmental and material applications. For instance, they have been investigated for their utility in removing toxic metals and pollutants from water, thus contributing to water purification technologies. In material science, boronic acids are employed in the fabrication of functional materials, including polymers and nanoparticles, with applications ranging from drug delivery systems to electronic and photonic devices. The ability of boronic acids to form stable complexes with various molecules and ions enables the development of materials with tailor-made properties for specific applications.

References

- For a review on the multifaceted applications of boronic acid compounds in drug development, see: Plescia & Moitessier, 2020.

- For insights into the role of boronic acids in catalysis and organic synthesis, consult: Asad et al., 2004.

- On the topic of environmental and material applications of boronic acids, refer to: Tu, Nghiem, & Chivas, 2010.

Safety and Hazards

Propriétés

IUPAC Name |

(6-cyclopentylsulfanylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO2S/c13-11(14)8-5-6-10(12-7-8)15-9-3-1-2-4-9/h5-7,9,13-14H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWYJFZHFSBLOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)SC2CCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681618 |

Source

|

| Record name | [6-(Cyclopentylsulfanyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1218790-70-5 |

Source

|

| Record name | B-[6-(Cyclopentylthio)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Cyclopentylsulfanyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol](/img/structure/B595123.png)

![1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid](/img/structure/B595129.png)